An In-Depth Technical Guide to 1,2,3,4,5-Pentamethoxybenzene: Structure, Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 1,2,3,4,5-Pentamethoxybenzene: Structure, Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,2,3,4,5-pentamethoxybenzene, a polysubstituted aromatic compound. We will delve into its fundamental chemical properties, explore a detailed synthetic pathway, and discuss its potential applications within the realms of scientific research and pharmaceutical development.
Core Molecular Attributes of 1,2,3,4,5-Pentamethoxybenzene
1,2,3,4,5-Pentamethoxybenzene is a derivative of benzene characterized by the presence of five methoxy (-OCH₃) groups attached to adjacent carbon atoms of the aromatic ring. This high degree of methoxylation significantly influences its electronic properties and steric configuration, making it a molecule of interest for further chemical modifications and biological investigations.
The systematic IUPAC name for this compound is 1,2,3,4,5-pentamethoxybenzene .[1] Its molecular structure is defined by a central benzene ring with methoxy groups at positions 1, 2, 3, 4, and 5.
Structural Representation:
Caption: 2D structure of 1,2,3,4,5-Pentamethoxybenzene.
Physicochemical Properties:
A summary of the key physicochemical properties of 1,2,3,4,5-pentamethoxybenzene is presented in the table below. The lack of extensive experimental data in the literature for some properties highlights the specialized nature of this compound.
| Property | Value | Source |
| IUPAC Name | 1,2,3,4,5-pentamethoxybenzene | [1] |
| Molecular Formula | C₁₁H₁₆O₅ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| InChI | InChI=1S/C11H16O5/c1-12-7-6-8(13-2)10(15-4)11(16-5)9(7)14-3/h6H,1-5H3 | [1] |
| InChI Key | KRFCEAVXBLUVGC-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC(=C(C(=C1OC)OC)OC)OC | [1] |
| LogP | 1.8 | [1] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
Synthesis of 1,2,3,4,5-Pentamethoxybenzene
The synthesis of polysubstituted methoxybenzenes often starts from readily available hydroxylated precursors. A plausible and common strategy for the preparation of 1,2,3,4,5-pentamethoxybenzene would involve the exhaustive methylation of a corresponding pentahydroxybenzene derivative or a more accessible polyhydroxybenzene precursor like pyrogallol (1,2,3-trihydroxybenzene).
Conceptual Synthetic Pathway:
A potential synthetic route could start from pyrogallol, which can be further hydroxylated and subsequently methylated. A key challenge in such syntheses is controlling the regioselectivity of the reactions.
Caption: Conceptual synthetic pathway to 1,2,3,4,5-pentamethoxybenzene.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative example based on common organic synthesis methodologies for methylation of phenols and has not been directly extracted from a specific source for 1,2,3,4,5-pentamethoxybenzene due to a lack of detailed publicly available procedures. It should be adapted and optimized by experienced synthetic chemists.
Objective: To synthesize 1,2,3,4,5-pentamethoxybenzene via exhaustive methylation of a suitable polyhydroxybenzene precursor.
Materials:
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1,2,3,4,5-Pentahydroxybenzene (or a suitable precursor)
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Dimethyl sulfate (DMS)
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate (for chromatography)
Procedure:
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Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride (5.5 molar equivalents) in anhydrous DMF under a nitrogen atmosphere.
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Deprotonation: A solution of the polyhydroxybenzene precursor (1.0 molar equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation.
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Methylation: The reaction mixture is cooled back to 0 °C, and dimethyl sulfate (5.5 molar equivalents) is added dropwise via the dropping funnel. The reaction is then allowed to warm to room temperature and stirred overnight.
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Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
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Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1,2,3,4,5-pentamethoxybenzene.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with expected values.
Spectroscopic Characterization (Predicted)
Due to the scarcity of published experimental data for 1,2,3,4,5-pentamethoxybenzene, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar polymethoxybenzene structures.
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¹H NMR: The single aromatic proton would likely appear as a singlet. The methoxy groups would present as multiple singlets, with their chemical shifts influenced by their position on the ring and potential steric interactions.
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¹³C NMR: The spectrum would show distinct signals for each of the six aromatic carbons and the five methoxy carbons, with their chemical shifts determined by the electronic environment created by the multiple methoxy substituents.
Potential Applications in Research and Drug Development
Polymethoxybenzenes, as a class of compounds, have garnered interest in medicinal chemistry due to their diverse biological activities. While specific studies on 1,2,3,4,5-pentamethoxybenzene are limited, the broader family of polymethoxylated aromatic compounds has shown potential in several areas:
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Anticancer and Chemopreventive Effects: Polymethoxyflavones, which contain a polymethoxybenzene moiety, have demonstrated anti-inflammatory, anti-cancer, and chemopreventive properties in preclinical studies.[2]
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Neuroprotective Effects: Certain polymethoxylated compounds are being investigated for their potential in managing neurodegenerative diseases.[2]
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Scaffold for Drug Design: The highly functionalized benzene ring of 1,2,3,4,5-pentamethoxybenzene serves as a versatile scaffold. The methoxy groups can be selectively demethylated to reveal hydroxyl groups, which can then be used as handles for the attachment of other functional groups to create novel derivatives with potential therapeutic activities.
The unique substitution pattern of 1,2,3,4,5-pentamethoxybenzene could lead to compounds with novel pharmacological profiles. Further research is warranted to explore its biological activities and potential as a lead compound in drug discovery programs.
Conclusion
1,2,3,4,5-Pentamethoxybenzene is a specialized aromatic compound with a unique substitution pattern. While detailed experimental data is not widely available, its synthesis is achievable through established organic chemistry methodologies. The potential for this molecule and its derivatives to exhibit interesting biological activities, drawing from the known properties of other polymethoxybenzenes, makes it a candidate for further investigation in medicinal chemistry and drug discovery.
References
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MDPI. (n.d.). A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance. Retrieved from [Link]
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ResearchGate. (n.d.). Large‐Scale Synthesis of 1,2,3,4,5‐Penta‐Methylcyclopentadiene. Retrieved from [Link]
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InChI Key. (n.d.). 1,2,3,4,5-pentamethoxybenzene. Retrieved from [Link]
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ResearchGate. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Retrieved from [Link]
